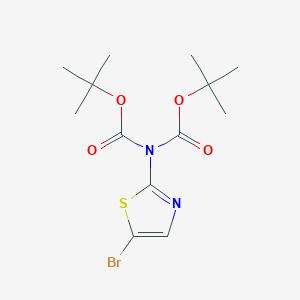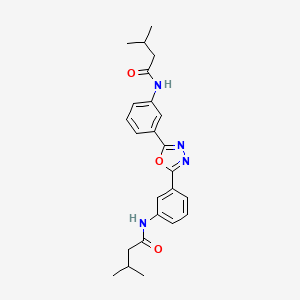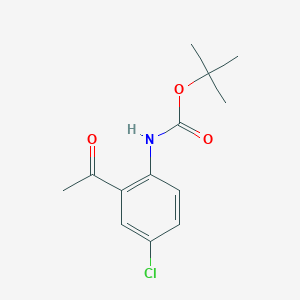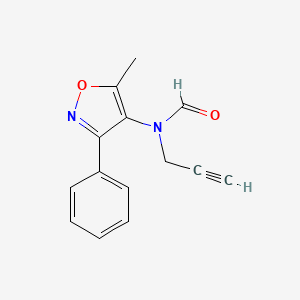![molecular formula C7H4N4 B15148665 [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B15148665.png)
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is rapid and yields the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-assisted synthesis suggests its potential for industrial application. The method’s eco-friendly and efficient nature makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, hydrogenated derivatives, and oxides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile exerts its effects involves binding to specific molecular targets such as enzymes. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can modulate various biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxaldehyde: Differing by the presence of a carboxaldehyde group at the 6th position.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVNYPRXEFGGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)

![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)

![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)


![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B15148636.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B15148669.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B15148670.png)
![6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B15148672.png)
